molecular formula C6H6O B14434593 5-Methylidenecyclopent-2-en-1-one CAS No. 79655-73-5

5-Methylidenecyclopent-2-en-1-one

Cat. No.: B14434593
CAS No.: 79655-73-5
M. Wt: 94.11 g/mol
InChI Key: KMVTZBLFHVXLMN-UHFFFAOYSA-N
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Description

5-Methylidenecyclopent-2-en-1-one is an organic compound with the molecular formula C6H6O It is a derivative of cyclopentenone, characterized by the presence of a methylene group at the 5-position of the cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenecyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde in the presence of a base, followed by dehydration to form the desired product. Another method includes the use of a Wittig reaction, where a phosphonium ylide reacts with cyclopentenone to introduce the methylene group at the 5-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Methylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted cyclopentenones, cyclopentanol derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methylidenecyclopent-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylidenecyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Methylidenecyclopent-2-en-1-one is unique due to the presence of the methylene group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

79655-73-5

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

5-methylidenecyclopent-2-en-1-one

InChI

InChI=1S/C6H6O/c1-5-3-2-4-6(5)7/h2,4H,1,3H2

InChI Key

KMVTZBLFHVXLMN-UHFFFAOYSA-N

Canonical SMILES

C=C1CC=CC1=O

Origin of Product

United States

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